Technical Documentation Center

2-(2-tert-Butyl-phenoxy)-ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-tert-Butyl-phenoxy)-ethanol
  • CAS: 16737-73-8

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-(2-tert-Butyl-phenoxy)-ethanol in Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Versatile Phenoxy-Ethanol Building Block 2-(2-tert-Butyl-phenoxy)-ethanol is a bifunctional organic molecule that presents a unique combination of structural features...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Phenoxy-Ethanol Building Block

2-(2-tert-Butyl-phenoxy)-ethanol is a bifunctional organic molecule that presents a unique combination of structural features for the synthetic chemist. Its architecture, comprising a sterically hindered ortho-tert-butyl substituted phenyl ring, a flexible two-carbon ethoxy linker, and a reactive primary hydroxyl group, makes it a valuable starting material for the synthesis of a diverse range of more complex molecules. The steric bulk of the tert-butyl group can influence reaction outcomes and the physicochemical properties of the resulting derivatives, such as solubility and metabolic stability.

This guide provides an in-depth exploration of the key applications of 2-(2-tert-Butyl-phenoxy)-ethanol in organic synthesis. We will delve into detailed protocols for its transformation into valuable intermediates and final products, elucidating the chemical principles that underpin these synthetic strategies. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery, agrochemical development, and materials science.

I. Oxidation to Key Carbonyl Intermediates: Aldehydes and Carboxylic Acids

The primary alcohol moiety of 2-(2-tert-Butyl-phenoxy)-ethanol is a prime target for oxidation, yielding the corresponding aldehyde, 2-(2-tert-Butyl-phenoxy)acetaldehyde, and carboxylic acid, 2-(2-tert-Butyl-phenoxy)acetic acid. These carbonyl compounds are versatile intermediates, serving as precursors for the synthesis of imines, esters, amides, and other functional groups, thereby enabling chain extension and the introduction of new pharmacophores.

A. Selective Oxidation to 2-(2-tert-Butyl-phenoxy)acetaldehyde

The selective oxidation of a primary alcohol to an aldehyde requires mild reaction conditions to prevent over-oxidation to the carboxylic acid. A widely employed and effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine.

Protocol 1: Swern Oxidation of 2-(2-tert-Butyl-phenoxy)-ethanol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-(2-tert-Butyl-phenoxy)-ethanol194.271.94 g10 mmol
Dichloromethane (DCM), anhydrous84.9350 mL-
Oxalyl chloride126.931.05 mL (1.52 g)12 mmol
Dimethyl sulfoxide (DMSO), anhydrous78.131.70 mL (1.88 g)24 mmol
Triethylamine (TEA)101.196.97 mL (5.06 g)50 mmol

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Activation of DMSO: Slowly add oxalyl chloride (1.05 mL, 12 mmol) to the stirred DCM. Then, add anhydrous DMSO (1.70 mL, 24 mmol) dropwise over 5 minutes, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.

  • Addition of Alcohol: Dissolve 2-(2-tert-Butyl-phenoxy)-ethanol (1.94 g, 10 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.

  • Quenching: Add triethylamine (6.97 mL, 50 mmol) to the reaction mixture. The reaction is typically exothermic, so add it slowly to maintain the temperature below -60 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Add water (50 mL) to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 2-(2-tert-Butyl-phenoxy)acetaldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Oxidation_Workflow Start 2-(2-tert-Butyl-phenoxy)-ethanol Oxidation Swern Oxidation (DCM, (COCl)₂, DMSO, TEA, -78°C) Start->Oxidation 1. Mild Oxidation StrongOx Jones Oxidation (Acetone, CrO₃, H₂SO₄) Start->StrongOx 2. Strong Oxidation Aldehyde 2-(2-tert-Butyl-phenoxy)acetaldehyde Oxidation->Aldehyde Acid 2-(2-tert-Butyl-phenoxy)acetic acid StrongOx->Acid Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution Alcohol 2-(2-tert-Butyl-phenoxy)-ethanol Base NaH in THF Alcohol->Base Addition Alkoxide Sodium 2-(2-tert-butylphenoxy)ethoxide Base->Alkoxide Forms Electrophile Alkyl Halide (R-X) e.g., Benzyl Bromide Alkoxide->Electrophile SN2 Attack Product 2-(2-tert-Butyl-phenoxy)ethyl Ether Derivative Electrophile->Product

Application

Application Note: High-Efficiency Etherification of 2-tert-Butylphenol to 2-(2-tert-Butyl-phenoxy)-ethanol

Abstract This application note details the synthetic protocols for the production of 2-(2-tert-Butyl-phenoxy)-ethanol (CAS: 16737-73-8) , a critical intermediate in the synthesis of agrochemicals and pharmaceutical activ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocols for the production of 2-(2-tert-Butyl-phenoxy)-ethanol (CAS: 16737-73-8) , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). We present two distinct methodologies: a Green Chemistry Route utilizing ethylene carbonate (EC) and a Traditional Route employing 2-chloroethanol. Special emphasis is placed on overcoming the steric hindrance imposed by the ortho-tert-butyl group, which significantly reduces the nucleophilicity of the phenolic oxygen. This guide includes mechanistic insights, process analytical technology (PAT) recommendations, and detailed safety protocols.

Introduction & Strategic Analysis

The etherification of sterically hindered phenols presents a unique challenge in organic synthesis. The bulky tert-butyl group at the ortho position creates a "steric shield," impeding the approach of electrophiles and reducing the reaction rate compared to unsubstituted phenol.[1]

Route Comparison
FeatureRoute A: Green Synthesis (Recommended) Route B: Traditional Synthesis
Reagents Ethylene Carbonate (EC), Base Catalyst2-Chloroethanol, Strong Base
Atom Economy High (CO₂ is the only byproduct)Lower (Salt waste generated)
Safety High (Avoids toxic alkyl halides/epoxides)Moderate (2-Chloroethanol is highly toxic)
Scalability Excellent (Solvent-free potential)Good, but requires solvent handling
Steric Handling Requires higher T (>140°C) to overcome barrierDriven by strong nucleophile/leaving group

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting.

Route A: Ethylene Carbonate Ring Opening

This reaction follows a nucleophilic attack mechanism. The base deprotonates the phenol, generating a phenoxide anion. This anion attacks the methylene carbon of ethylene carbonate. The ortho-tert-butyl group hinders this attack, necessitating higher temperatures and specific catalysts (e.g., Iodide sources) to facilitate the ring opening.

Route B: Williamson Ether Synthesis

This is a classic SN2 reaction. The phenoxide attacks the primary carbon of 2-chloroethanol, displacing the chloride ion. While generally faster, the competing elimination of 2-chloroethanol to ethylene oxide or vinyl chloride can be a side reaction under strongly basic conditions.

ReactionMechanism Phenol 2-tert-Butylphenol Phenoxide Sterically Hindered Phenoxide Anion Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Intermediate Carbonate Intermediate Phenoxide->Intermediate Nucleophilic Attack (Rate Limiting Step) EC Ethylene Carbonate EC->Intermediate Product 2-(2-tert-Butyl-phenoxy)-ethanol Intermediate->Product Decarboxylation (-CO2) CO2 CO2 (Gas) Intermediate->CO2

Figure 1: Mechanistic pathway for the Green Synthesis route via Ethylene Carbonate.

Experimental Protocols

Protocol A: Green Synthesis (Ethylene Carbonate)

Objective: Synthesis via catalytic hydroxyethylation. Scale: 100 mmol basis.

Materials
  • 2-tert-Butylphenol: 15.02 g (100 mmol)

  • Ethylene Carbonate: 9.68 g (110 mmol, 1.1 equiv)

  • Catalyst: Potassium Carbonate (K₂CO₃): 0.69 g (5 mol%)

  • Co-Catalyst: Potassium Iodide (KI): 0.16 g (1 mol%) – Critical for sterically hindered substrates.

  • Solvent: None (Neat) or DMF (20 mL) if stirring is difficult.

Procedure
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Connect the top of the condenser to a gas bubbler (to monitor CO₂ evolution).

  • Charging: Add 2-tert-butylphenol, ethylene carbonate, K₂CO₃, and KI to the flask.

  • Reaction:

    • Heat the mixture to 150°C . The mixture will melt and become homogeneous.

    • Stir vigorously (approx. 600 RPM).

    • Observe CO₂ evolution (bubbling).[2] This indicates the reaction is proceeding.

    • Maintain 150-160°C for 4-6 hours .

    • Note: The reaction is complete when CO₂ evolution ceases and TLC/HPLC confirms consumption of phenol.

  • Workup:

    • Cool the reaction mixture to 80°C.

    • Add Toluene (50 mL) and Water (50 mL) . Stir for 10 minutes.

    • Transfer to a separatory funnel. Separate the phases.

    • Wash the organic phase with 10% NaOH (2 x 30 mL) to remove unreacted phenol. Crucial step.

    • Wash with Brine (30 mL) and dry over anhydrous MgSO₄.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the residue via vacuum distillation (approx. bp 135-140°C at 2 mmHg) to obtain a clear, viscous liquid.

Protocol B: Traditional Synthesis (2-Chloroethanol)

Objective: Synthesis via Williamson Etherification. Scale: 100 mmol basis.

Materials
  • 2-tert-Butylphenol: 15.02 g (100 mmol)

  • 2-Chloroethanol: 9.66 g (120 mmol, 1.2 equiv)

  • Base: Sodium Hydroxide (NaOH): 4.8 g (120 mmol) dissolved in 20 mL water.

  • Solvent: Ethanol (50 mL).

Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Phenoxide Formation: Dissolve 2-tert-butylphenol in Ethanol. Add the aqueous NaOH solution. Stir for 15 minutes at room temperature.

  • Addition: Add 2-chloroethanol dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 8-12 hours .

  • Workup:

    • Evaporate most of the ethanol under reduced pressure.

    • Dilute residue with Ethyl Acetate (100 mL) and Water (50 mL).

    • Wash organic layer with 10% NaOH (to remove unreacted phenol) and then water.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Distill as described in Protocol A.

Process Analytical Technology (PAT) & Characterization

Monitoring (TLC/HPLC)
  • TLC: Silica Gel 60 F254.

  • Eluent: Hexane:Ethyl Acetate (80:20).

  • Visualization: UV light (254 nm) or Iodine stain.

  • Rf Values: 2-tert-butylphenol (High Rf) vs. Product (Lower Rf due to hydroxyl group).

Characterization Data (Expected)
  • Appearance: Colorless to pale yellow viscous liquid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30 (dd, 1H, Ar-H)

    • δ 7.15 (td, 1H, Ar-H)

    • δ 6.90 (td, 1H, Ar-H)

    • δ 6.80 (dd, 1H, Ar-H)

    • δ 4.15 (t, 2H, -O-CH ₂-CH₂-)

    • δ 4.00 (t, 2H, -CH₂-CH ₂-OH)

    • δ 2.50 (br s, 1H, -OH)

    • δ 1.40 (s, 9H, -C(CH₃)₃)

  • IR Spectrum: Broad peak at 3300-3400 cm⁻¹ (O-H stretch), 1240 cm⁻¹ (Ar-O-C stretch).

Troubleshooting & CQAs

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of t-butyl group.Increase temperature to 160°C; Add more KI catalyst.
Product Color Oxidation of phenol/impurities.Perform reaction under Nitrogen atmosphere.
Unreacted Phenol Insufficient base or reaction time.Ensure rigorous NaOH wash during workup; Check pH of aqueous wash (must be >12).
Polymerization Over-reaction with EC (Poly-ethoxylation).Strictly control stoichiometry (max 1.1 equiv EC).

Safety & Handling

  • 2-tert-Butylphenol: Corrosive, causes severe skin burns and eye damage. Toxic to aquatic life. Handle in a fume hood.

  • Ethylene Carbonate: Irritant. Solid at room temperature (mp ~36°C).

  • 2-Chloroethanol: HIGHLY TOXIC (Fatal if inhaled/absorbed). Use extreme caution or avoid if possible (prefer Protocol A).

References

  • Green Synthesis of Phenoxyethanols

    • Synthesis of 2-phenoxyethanol via the reaction between phenol and ethylene carbonate.[3]

    • Source: C
  • Steric Hindrance in Alkylation

    • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite.
    • Source: Royal Society of Chemistry.
  • General Properties of 2-tert-butylphenol

    • PubChem Compound Summary for CID 6923, 2-tert-Butylphenol.
    • Source: National Center for Biotechnology Inform
  • Reaction of Phenols with Cyclic Carbonates

    • Reaction mechanism of hydroxyalkoxylation of phenol by ethylene carbonate.[4]

    • Source: ResearchG

Sources

Method

industrial manufacturing process of 2-(2-tert-Butyl-phenoxy)-ethanol

An Application Guide to the Industrial Manufacturing of 2-(2-tert-Butyl-phenoxy)-ethanol Introduction: Strategic Importance and Applications 2-(2-tert-Butyl-phenoxy)-ethanol is a specialty chemical intermediate valued fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Industrial Manufacturing of 2-(2-tert-Butyl-phenoxy)-ethanol

Introduction: Strategic Importance and Applications

2-(2-tert-Butyl-phenoxy)-ethanol is a specialty chemical intermediate valued for its unique molecular architecture. The presence of a sterically hindering tert-butyl group ortho to the phenoxy ether linkage imparts specific properties, making it a crucial building block in the synthesis of advanced polymers, performance materials, and potentially as a non-ionic surfactant or plasticizer. Its industrial production demands precise control over reaction conditions to ensure high regioselectivity and purity, minimizing the formation of isomeric byproducts.

This document provides a comprehensive overview of the industrial-scale manufacturing process for 2-(2-tert-Butyl-phenoxy)-ethanol, designed for researchers, process chemists, and drug development professionals. We will delve into the strategic synthesis pathway, provide detailed operational protocols, and discuss the critical parameters that govern process efficiency and product quality.

Part 1: The Industrial Synthesis Strategy

The most economically viable and widely adopted industrial route to 2-(2-tert-Butyl-phenoxy)-ethanol is a two-stage process. This strategy ensures high selectivity and yield by first creating the substituted phenolic intermediate, which is then functionalized to form the final ether-alcohol.

  • Stage 1: Friedel-Crafts Alkylation of Phenol: The foundational step is the regioselective alkylation of phenol with a tert-butylating agent, such as isobutylene or tert-butanol. The primary challenge is to direct the bulky tert-butyl group to the ortho position relative to the hydroxyl group, overcoming the thermodynamic preference for the para isomer.[1]

  • Stage 2: Williamson Ether Synthesis (Ethoxylation): The synthesized 2-tert-butylphenol intermediate undergoes an ethoxylation reaction. This classic Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group to form a potent nucleophile, which then attacks an ethylene oxide molecule to form the desired 2-(2-tert-Butyl-phenoxy)-ethanol.[1][2][3]

The following diagram illustrates the overall manufacturing workflow from raw materials to the final purified product.

G cluster_0 Stage 1: Friedel-Crafts Alkylation cluster_1 Stage 2: Williamson Ether Synthesis (Ethoxylation) cluster_2 Final Purification Phenol Phenol Reactor1 Alkylation Reactor Phenol->Reactor1 tBuOH tert-Butanol tBuOH->Reactor1 Catalyst1 Acid Catalyst (e.g., Zeolite) Catalyst1->Reactor1 Separation1 Catalyst Filtration & Crude Distillation Reactor1->Separation1 Crude Product Intermediate 2-tert-Butylphenol Separation1->Intermediate Purified 2-tert-Butylphenol Byproduct1 Byproduct1 Separation1->Byproduct1 Byproducts (p-isomer, etc.) Reactor2 Ethoxylation Reactor (Autoclave) Intermediate->Reactor2 Base Base Catalyst (e.g., KOH) Base->Reactor2 EO Ethylene Oxide EO->Reactor2 Controlled Feed Neutralization Neutralization & Salt Filtration Reactor2->Neutralization Crude Alkoxide Purification Vacuum Distillation Neutralization->Purification Crude Product FinalProduct 2-(2-tert-Butyl-phenoxy)-ethanol Purification->FinalProduct Final Product Byproduct2 Byproduct2 Purification->Byproduct2 High-Boiling Residues

Caption: Overall Industrial Manufacturing Workflow.

Part 2: Detailed Application Protocols

Protocol 1: Synthesis of 2-tert-Butylphenol Intermediate

This protocol details the acid-catalyzed Friedel-Crafts alkylation of phenol. The choice of a shape-selective catalyst like a zeolite is critical for maximizing the yield of the desired ortho-isomer.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Phenol99.5%+Standard IndustrialMust be anhydrous.
tert-Butanol99%+Standard IndustrialServes as the tert-butyl source.[4]
H-Beta Zeolite CatalystN/ACatalyst SupplierActivated prior to use. High surface area.
TolueneAnhydrousStandard IndustrialReaction solvent.
Nitrogen Gas (N₂)High PurityGas SupplierFor inert atmosphere.

Experimental Procedure:

  • Catalyst Activation: Activate the H-Beta zeolite catalyst by calcining at 550°C for 4 hours under a stream of dry air to remove adsorbed water and organic impurities.[4] Allow to cool to room temperature under a nitrogen atmosphere.

  • Reactor Charging: Charge a suitable glass-lined or stainless steel batch reactor with phenol and toluene. The typical solvent-to-phenol ratio is 2:1 by weight to ensure adequate mixing.

  • Inerting: Purge the reactor headspace with high-purity nitrogen gas to remove oxygen and moisture. Maintain a slight positive nitrogen pressure throughout the reaction.

  • Catalyst Addition: Add the activated zeolite catalyst to the reactor. A typical catalyst loading is 5-10% by weight relative to the phenol.

  • Heating and Reactant Feed: Begin agitation and heat the reactor contents to the target reaction temperature of 140-160°C.[4] Once at temperature, begin the controlled, subsurface addition of tert-butanol. A molar ratio of phenol to tert-butanol of 1:1.2 is recommended.

    • Causality Note: A slow, controlled addition of the alkylating agent helps maintain its low concentration, which suppresses the formation of di-alkylated byproducts.[1]

  • Reaction Monitoring: Monitor the reaction progress by withdrawing aliquots at regular intervals and analyzing them by Gas Chromatography (GC). The reaction is typically complete within 4-6 hours, indicated by the stabilization of phenol conversion.

  • Cooldown and Catalyst Removal: Once the reaction is complete, cool the reactor to 60-70°C. Remove the solid zeolite catalyst by filtration.

  • Solvent Removal and Purification: The filtrate is transferred to a distillation unit. Toluene is removed under atmospheric pressure. The crude product is then subjected to vacuum distillation to separate the desired 2-tert-butylphenol from unreacted phenol and the isomeric byproduct, 4-tert-butylphenol.

Protocol 2: Ethoxylation of 2-tert-Butylphenol

This protocol describes the base-catalyzed reaction of 2-tert-butylphenol with ethylene oxide in an autoclave, a classic application of the Williamson ether synthesis.[2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-tert-Butylphenol>99% PurityIn-houseFrom Protocol 1.
Potassium Hydroxide (KOH)Flake, 90%+Standard IndustrialBasic catalyst.[5]
Ethylene Oxide (EO)99.9%+Standard IndustrialHighly reactive and hazardous. Requires specialized handling.
Phosphoric Acid (H₃PO₄)85% aq.Standard IndustrialFor catalyst neutralization.
Nitrogen Gas (N₂)High PurityGas SupplierFor inerting and pressurization.

Experimental Procedure:

  • Reactor Preparation: Charge a high-pressure stainless steel autoclave with the purified 2-tert-butylphenol from the previous step.

  • Catalyst Addition: Add potassium hydroxide flakes to the reactor. A catalyst loading of 0.5-1.0% by weight of the phenol is typical for industrial ethoxylation.

  • Inerting and Dehydration: Seal the reactor. Purge the headspace multiple times with nitrogen to remove all traces of oxygen. Heat the mixture to 120-130°C under vacuum to remove any residual water, which would otherwise consume ethylene oxide to form glycols.

  • Heating and EO Feed: Break the vacuum with nitrogen and heat the reactor to the reaction temperature of 150-170°C. Begin the slow, controlled introduction of liquid ethylene oxide. The reactor pressure will rise; maintain it within the safe operating limits of the vessel, typically 3-5 bar.

    • Causality Note: The reaction is highly exothermic. The EO addition rate must be carefully controlled and linked to the reactor's cooling capacity to prevent a runaway reaction.[6]

  • Reaction and Digestion: After all the ethylene oxide has been added (typically targeting a 1:1.1 molar ratio of phenol to EO), hold the reactor at temperature for a "digestion" period of 1-2 hours to ensure complete consumption of the EO.

  • Cooldown and Neutralization: Cool the reactor to 80-90°C. Neutralize the potassium hydroxide catalyst by adding a stoichiometric amount of 85% phosphoric acid. This will precipitate potassium phosphate salts.

  • Purification: The crude product is filtered to remove the phosphate salts. The clear filtrate is then transferred to a vacuum distillation unit to remove any light impurities and isolate the final, high-purity 2-(2-tert-Butyl-phenoxy)-ethanol.

Part 3: Mechanistic Insight and Process Optimization

The core of the second stage is the SN2 mechanism of the Williamson ether synthesis.[2][7] The base deprotonates the phenol, creating a highly nucleophilic phenoxide ion. This ion then performs a backside attack on one of the carbon atoms of the ethylene oxide ring, forcing the ring to open and forming the ether linkage.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Minimizing Side Reactions in 2-(2-tert-Butyl-phenoxy)-ethanol Production

Welcome to the Technical Support Center for the synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field-proven experience.

Introduction: The Synthetic Challenge

The synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol, a valuable intermediate in various chemical and pharmaceutical applications, is most commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of 2-tert-butylphenol with a suitable two-carbon electrophile. While seemingly straightforward, the steric hindrance imposed by the bulky tert-butyl group ortho to the phenolic hydroxyl group presents unique challenges. This steric impediment can significantly influence reaction rates and promote the formation of undesired side products, thereby complicating purification and reducing overall yield.

This guide will dissect the critical parameters of the synthesis, offering practical solutions to common problems encountered in the laboratory.

Reaction Mechanism and Key Considerations

The core of the synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The process can be summarized in two key steps:

  • Deprotonation: The weakly acidic phenolic proton of 2-tert-butylphenol is removed by a base to form the more nucleophilic 2-tert-butylphenoxide anion.

  • Nucleophilic Attack: The phenoxide anion then attacks the electrophilic carbon of a two-carbon synthon, such as 2-chloroethanol, ethylene oxide, or ethylene carbonate, to form the desired ether linkage.

dot digraph "Williamson_Ether_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Figure 1: Williamson Ether Synthesis Pathway"

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol, providing explanations and actionable solutions.

Question 1: Low or No Product Formation

Possible Causes and Solutions:

Cause Explanation Solution
Incomplete Deprotonation The base used may not be strong enough to fully deprotonate the sterically hindered 2-tert-butylphenol. Phenols are more acidic than alcohols, but steric hindrance can slow down the reaction.Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent. For common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), ensure efficient mixing and consider using a phase-transfer catalyst.[1]
Low Reaction Temperature The SN2 reaction has an activation energy barrier that needs to be overcome. Insufficient temperature will result in a very slow reaction rate.Gradually increase the reaction temperature while monitoring for side product formation. A typical starting point for this reaction is in the range of 80-120 °C.
Poor Quality Reagents The presence of water can protonate the phenoxide, reducing its nucleophilicity. The alkylating agent may have degraded.Use anhydrous solvents and freshly opened or purified reagents. Ensure 2-chloroethanol is stored properly, as it is moisture-sensitive and can degrade.
Steric Hindrance The bulky tert-butyl group can sterically hinder the approach of the phenoxide to the electrophile, slowing down the SN2 reaction.While you cannot change the substrate, optimizing other parameters like solvent, temperature, and reaction time becomes crucial. Consider using a less sterically hindered alkylating agent if the application allows, though for this specific product, this is not an option.
Question 2: Significant Formation of Side Products

A. C-Alkylation Products

The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).

dot digraph "O_vs_C_Alkylation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Figure 2: O- vs. C-Alkylation of Phenoxide"

Troubleshooting C-Alkylation:

Factor Explanation Solution
Solvent Choice Protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack. This favors C-alkylation.Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide anion "naked" and more reactive at the oxygen atom.[1]
Counter-ion The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.The choice of base (e.g., NaOH vs. KOH) can have a minor effect. Some literature suggests that larger cations can favor O-alkylation.

B. Dialkylation and Poly(ethylene glycol) Ethers

When using 2-chloroethanol or ethylene oxide, the product itself has a free hydroxyl group which can be deprotonated and react with another molecule of the alkylating agent, leading to the formation of diether and poly(ethylene glycol) derivatives.

Troubleshooting Dialkylation:

Factor Explanation Solution
Stoichiometry An excess of the alkylating agent will drive the reaction towards dialkylation.Use a slight excess of the 2-tert-butylphenol relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent.
Slow Addition Adding the alkylating agent all at once creates a high local concentration, increasing the likelihood of the product reacting further.Add the 2-chloroethanol or ethylene oxide slowly and portion-wise to the reaction mixture. This maintains a low concentration of the alkylating agent throughout the reaction.
Question 3: Difficulty in Product Purification

Common Impurities and Purification Strategies:

Impurity Identification Purification Method
Unreacted 2-tert-Butylphenol Can be identified by TLC, GC-MS, or NMR.Alkaline Wash: Unreacted phenol is acidic and can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH). The desired product, being an ether, will remain in the organic phase.
C-Alkylated Byproducts These isomers will have similar polarity to the desired product, making them difficult to separate by simple extraction.Column Chromatography: Separation on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is often effective. Recrystallization or Distillation: If the product is a solid, recrystallization from a suitable solvent can be employed.[2][3] For liquid products, fractional distillation under reduced pressure may be effective if the boiling points of the isomers are sufficiently different.
Dialkylation Products These will have a higher molecular weight and different polarity compared to the desired product.Column Chromatography: These higher molecular weight byproducts can typically be separated from the desired product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction?

For laboratory-scale synthesis, strong bases like sodium hydride (NaH) in an anhydrous solvent like DMF or THF are highly effective. However, for larger-scale operations, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often preferred due to cost and safety. When using NaOH or KOH, a phase-transfer catalyst can significantly improve the reaction rate and yield.

Q2: How does a phase-transfer catalyst (PTC) work in this synthesis?

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase (where it is formed with NaOH or KOH) into the organic phase where the alkylating agent is dissolved. This overcomes the insolubility of the reactants in different phases and accelerates the reaction.[4]

Q3: Can I use ethylene oxide instead of 2-chloroethanol?

Yes, ethylene oxide is a common reagent for ethoxylation. It reacts with the phenoxide via a ring-opening mechanism. However, ethylene oxide is a toxic and flammable gas, requiring specialized handling and equipment. For most laboratory settings, 2-chloroethanol or ethylene carbonate are safer alternatives.

Q4: What is the role of ethylene carbonate in this synthesis?

Ethylene carbonate can serve as a safer alternative to ethylene oxide. The reaction with the phenoxide proceeds with the elimination of carbon dioxide to yield the desired product. This method often requires higher temperatures but avoids the handling of gaseous ethylene oxide.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (2-tert-butylphenol) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Gas chromatography (GC) can also be used for more quantitative monitoring.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using 2-Chloroethanol

Materials:

  • 2-tert-Butylphenol

  • Sodium Hydroxide (pellets)

  • 2-Chloroethanol

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • 5% Aqueous Sodium Hydroxide

  • Saturated Aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tert-butylphenol (1.0 eq) in anhydrous DMF.

  • Carefully add powdered sodium hydroxide (1.1 eq).

  • Heat the mixture to 80 °C and stir for 1 hour to ensure the formation of the sodium phenoxide.

  • Slowly add 2-chloroethanol (1.05 eq) to the reaction mixture.

  • Increase the temperature to 100-110 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with 5% aqueous sodium hydroxide to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Phase-Transfer Catalyzed Synthesis

Materials:

  • 2-tert-Butylphenol

  • Sodium Hydroxide (50% aqueous solution)

  • 2-Chloroethanol

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • To a round-bottom flask, add 2-tert-butylphenol (1.0 eq), toluene, and a catalytic amount of TBAB (e.g., 5 mol%).

  • With vigorous stirring, add 50% aqueous sodium hydroxide (2.0 eq).

  • Heat the biphasic mixture to 70-80 °C.

  • Slowly add 2-chloroethanol (1.05 eq) over 30 minutes.

  • Continue stirring at this temperature for 2-4 hours, monitoring by TLC or GC.

  • Cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water, 5% aqueous NaOH, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as described in Protocol 1.

Data Presentation and Analysis

Expected Analytical Data for 2-(2-tert-Butyl-phenoxy)-ethanol:

  • 1H NMR (CDCl3):

    • δ ~7.3-6.8 ppm (m, 4H): Aromatic protons.

    • δ ~4.1 ppm (t, 2H): -O-CH2-CH2-OH

    • δ ~3.9 ppm (t, 2H): -O-CH2-CH2-OH

    • δ ~2.5 ppm (br s, 1H): -OH

    • δ ~1.4 ppm (s, 9H): -C(CH3)3

  • 13C NMR (CDCl3):

    • δ ~155 ppm: C-OAr

    • δ ~140 ppm: C-C(CH3)3

    • δ ~127-112 ppm: Aromatic carbons

    • δ ~70 ppm: -O-CH2-

    • δ ~62 ppm: -CH2-OH

    • δ ~35 ppm: -C(CH3)3

    • δ ~30 ppm: -C(CH3)3

  • GC-MS: The mass spectrum should show a molecular ion peak (M+) at m/z = 194, along with characteristic fragmentation patterns. A major fragment is often observed at m/z = 135, corresponding to the loss of the hydroxyethyl group and rearrangement.

dot digraph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Figure 3: General Troubleshooting Workflow"

Conclusion

The synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol requires careful control of reaction conditions to favor the desired O-alkylation and minimize side reactions. By understanding the underlying principles of the Williamson ether synthesis and the specific challenges posed by the sterically hindered substrate, researchers can effectively troubleshoot and optimize their experimental procedures. This guide provides a framework for identifying and resolving common issues, ultimately leading to higher yields and purer products.

References

Sources

Optimization

optimizing temperature conditions for 2-(2-tert-Butyl-phenoxy)-ethanol stability

Ticket ID: STAB-TBE-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Subject: Optimization of Temperature Conditions & Stability Profiles Introduction: The Stability Paradox Welcome to the Advanced T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-TBE-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Subject: Optimization of Temperature Conditions & Stability Profiles

Introduction: The Stability Paradox

Welcome to the Advanced Technical Support Center. You are likely working with 2-(2-tert-Butyl-phenoxy)-ethanol , a molecule that presents a unique stability paradox.

Structurally, it combines a hindered phenol ether with a primary alcohol . The tert-butyl group at the ortho position provides significant steric protection to the ether linkage, making it more robust than standard phenoxyethanol. However, the ethylene glycol side chain remains vulnerable to oxidative degradation.

This guide moves beyond generic "store at room temperature" advice. We will engineer a stability protocol based on the specific thermodynamics of this molecule.

Module 1: Critical Stability Factors (The "Why")

To optimize conditions, you must understand the two primary failure modes of this molecule.

1. The Autoxidation Pathway (The "Yellowing" Risk)

The ether oxygen activates the adjacent methylene protons (


). Even with the steric bulk of the tert-butyl group, exposure to heat and oxygen initiates a radical chain reaction.
  • Mechanism: Radical abstraction

    
     Peroxide formation 
    
    
    
    Cleavage to aldehydes/acids.
  • Visual Indicator: The formation of quinone-like conjugated byproducts leads to yellowing.

  • Temperature Impact: Every 10°C increase doubles the rate of radical initiation (Arrhenius kinetics).

2. The Solubility/Crystallization Threshold (The "Clouding" Risk)

The tert-butyl group is highly lipophilic. While it enhances solubility in organic solvents, it reduces water solubility compared to non-substituted phenoxyethanol.

  • Low Temperature Risk: Below 10°C, viscosity increases exponentially. In aqueous formulations, this leads to "oiling out" or crystallization, which can be mistaken for degradation.

Module 2: Optimized Storage Protocols

We categorize storage conditions into three tiers based on your application phase.

ParameterLong-Term Storage (Bulk) In-Use (Lab Bench) Formulated Product
Optimal Temp 15°C – 25°C 20°C – 25°C 4°C – 40°C (Stress Test)
Atmosphere Nitrogen/Argon Blanket (Mandatory)Tightly capped, min. headspaceVacuum or N2 purge
Container Amber Glass / HDPEBorosilicate GlassCompatibility Check Req.
Max Shelf Life 24 Months6 MonthsFormulation Dependent
Critical Limit Do not freeze (< 0°C)Avoid sunlight (UV)pH 5.0 – 8.0

Warning: Do not store this compound in standard freezers (-20°C). The phase transition (freezing) can force impurities out of solution or cause physical separation that is difficult to reverse without applying heat, which in turn risks oxidation.

Module 3: Troubleshooting Guide (Interactive)

Use this decision tree to diagnose issues with your specific batch.

Scenario A: The Material has turned Yellow
  • Cause: Formation of chromophores (likely quinone methides or aldehyde condensation products) due to oxidation.

  • Diagnosis: Check the Peroxide Value (PV). If PV > 10 ppm, oxidation has occurred.

  • Remediation:

    • Slight Yellow: Distillation under reduced pressure can recover the material.

    • Dark Amber: Discard. The degradation products may act as sensitizers.

Scenario B: pH Drift (Acidity Increasing)
  • Cause: The terminal alcohol group (

    
    ) has oxidized to a carboxylic acid (a phenoxyacetic acid derivative).
    
  • Diagnosis: Dissolve 1g in 10mL neutral water/methanol (1:1). Measure pH. If pH < 5.0, significant oxidation has occurred.

  • Remediation: This is irreversible.[1] For future batches, ensure nitrogen blanketing is used.

Scenario C: Haze or Precipitate at Low Temp
  • Cause: Steric bulk of the tert-butyl group causing crystallization or phase separation.

  • Diagnosis: Warm the sample to 30°C with gentle agitation.

    • If it clears: It is a physical phase change (Safe to use).

    • If it remains cloudy: Polymerization or contamination (Do not use).

Module 4: Visualization of Failure Modes

The following diagram illustrates the degradation logic and troubleshooting flow.

StabilityLogic Start User Observes Anomaly Issue_Color Yellowing / Darkening Start->Issue_Color Issue_Haze Haze / Precipitate Start->Issue_Haze Issue_pH Acidity (pH Drop) Start->Issue_pH Check_Peroxide Test Peroxide Value Issue_Color->Check_Peroxide Suspect Oxidation Check_Temp Check Storage Temp Issue_Haze->Check_Temp Suspect Cold Shock Result_Acid Alcohol Oxidation (Formed Acid) Issue_pH->Result_Acid pH < 5.0 Action_Heat Warm to 30°C Check_Temp->Action_Heat Result_Oxidation Oxidative Degradation (Irreversible) Check_Peroxide->Result_Oxidation PV > 10 ppm Result_Phase Phase Separation (Reversible) Action_Purge Review N2 Purge Result_Acid->Action_Purge Prevent future failure Action_Heat->Result_Oxidation Remains cloudy Action_Heat->Result_Phase Clears upon warming

Figure 1: Diagnostic logic flow for identifying degradation versus physical phase changes.

Module 5: Validation Protocols

To validate the stability of your specific lot, perform this Accelerated Stress Test . This is based on ICH Q1A guidelines but adapted for this specific ether.

Protocol: Thermal Stress Test

  • Sample: Aliquot 10mL into three headspace vials.

  • Conditions:

    • Vial A: Control (4°C, Dark)

    • Vial B: Stress (60°C, 14 days, Ambient Air)

    • Vial C: Stress + N2 (60°C, 14 days, Nitrogen Purged)

  • Analysis:

    • HPLC/GC: Look for the "quinone" peak (appearing at higher retention time due to conjugation) or the "acid" peak.

    • Pass Criteria: Vial C purity must remain within 99.0% of Vial A. If Vial B shows degradation > 2%, oxygen exclusion is critical for your process.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Conference on Harmonisation. Link

  • Pettus, T. R. R. (2022). Methods for the Synthesis of tert-Butyl Phenols.[3] Synlett. (Discusses the stability and steric effects of tert-butyl groups on phenols). Link

  • OECD SIDS. (2004). Ethanol, 2-tert-butoxy- (CAS 7580-85-0) Initial Assessment Report. UNEP Publications. (Provides baseline toxicity and degradation data for the closely related 2-tert-butoxyethanol). Link

  • Ross, G. (2023). Phenol Derivatives and Steric Protection. Scientific Update. (Explains the "blocking" effect of ortho-tert-butyl groups). Link

Sources

Troubleshooting

Technical Support Center: Solving Solubility Issues with 2-(2-tert-Butyl-phenoxy)-ethanol in Water

Welcome to the technical support center for 2-(2-tert-Butyl-phenoxy)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-tert-Butyl-phenoxy)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to achieve successful formulation and experimentation.

Understanding the Challenge: The Physicochemical Profile of 2-(2-tert-Butyl-phenoxy)-ethanol

2-(2-tert-Butyl-phenoxy)-ethanol possesses a molecular structure that inherently limits its aqueous solubility. The presence of a bulky, non-polar tert-butyl group attached to a phenoxy ring contributes to a significant hydrophobic character. While the terminal ethanol group provides some polarity, it is often insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor solubility in water.

PropertyPredicted CharacteristicImplication for Aqueous Solubility
Molecular Structure Aromatic ether with a non-polar alkyl groupThe large hydrophobic surface area hinders interaction with polar water molecules.
LogP (Predicted) HighIndicates a strong preference for non-polar environments over aqueous ones.
Hydrogen Bonding Acts as a hydrogen bond acceptor but not a donor[1].Limited ability to form strong hydrogen bonds with water, which is a key driver of aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(2-tert-Butyl-phenoxy)-ethanol not dissolving in water?

A1: The low aqueous solubility of 2-(2-tert-Butyl-phenoxy)-ethanol is due to its predominantly hydrophobic structure. The large tert-butyl-phenoxy group repels water molecules, making it difficult for the compound to disperse and dissolve in an aqueous environment.

Q2: I've prepared a stock solution in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution." When a concentrated stock solution in a water-miscible organic solvent (like DMSO or ethanol) is added to an aqueous buffer, the organic solvent is diluted. This reduces the overall solubilizing power of the medium. If the final concentration of the organic solvent is too low to keep the compound dissolved, it will precipitate out of the solution.

Q3: Can I heat the solution to improve solubility?

A3: While gentle heating can sometimes increase the rate of dissolution for some compounds, it may not be an effective or suitable long-term solution for compounds with inherently low solubility like 2-(2-tert-Butyl-phenoxy)-ethanol. Moreover, excessive heat can potentially degrade the compound or affect the stability of other components in your experiment.

Troubleshooting Guides: Step-by-Step Solutions

Issue 1: Difficulty Preparing an Aqueous Working Solution from a Solid

If you are struggling to dissolve solid 2-(2-tert-Butyl-phenoxy)-ethanol directly in water or aqueous buffers, the following strategies can be employed.

The principle of co-solvency involves using a water-miscible organic solvent to increase the solubility of a poorly soluble compound.[2][3][4]

Experimental Protocol:

  • Select a Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, and Polyethylene Glycols.[2]

  • Prepare a Concentrated Stock Solution: Dissolve the 2-(2-tert-Butyl-phenoxy)-ethanol in your chosen co-solvent at a high concentration (e.g., 10-100 mM). Ensure it is fully dissolved.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer to reach the desired final concentration.

  • Vortexing: Vortex the solution thoroughly after each dilution step to ensure homogeneity.

  • Vehicle Control: It is crucial to prepare a vehicle control in your experiments containing the same final concentration of the co-solvent as your test samples. Most cell lines can tolerate up to 0.5% DMSO, but it is essential to determine the tolerance for your specific system.[5]

Causality: The co-solvent disrupts the hydrogen bonding network of water and creates a more lipophilic environment, which can better accommodate the hydrophobic 2-(2-tert-Butyl-phenoxy)-ethanol molecule.[6]

Diagram: Co-Solvency Workflow

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Homogenization Solid Compound Solid Compound Concentrated Stock Concentrated Stock Solid Compound->Concentrated Stock Dissolve in Co-solvent (e.g., DMSO) Co-solvent (e.g., DMSO) Co-solvent (e.g., DMSO)->Concentrated Stock Working Solution Working Solution Concentrated Stock->Working Solution Dilute into Aqueous Buffer Aqueous Buffer Aqueous Buffer->Working Solution Vortexing Vortexing Working Solution->Vortexing cluster_0 Surfactant Micelle in Water Compound 2-(2-tert-Butyl- phenoxy)-ethanol MicelleCore Hydrophobic Core MicelleShell Hydrophilic Shell Water Aqueous Medium

Caption: Encapsulation of the hydrophobic compound within a surfactant micelle.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. [7][8][9][10][11] Experimental Protocol:

  • Select a Cyclodextrin: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used. [8]2. Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer.

  • Add the Compound: Add the 2-(2-tert-Butyl-phenoxy)-ethanol to the cyclodextrin solution.

  • Promote Complexation: Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take from several minutes to hours.

Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic portion of the 2-(2-tert-Butyl-phenoxy)-ethanol molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water. [5][7]

Solubilization Technique Advantages Considerations
Co-solvency Simple and widely applicable. Potential for solvent toxicity in biological assays. Risk of precipitation upon dilution.
pH Adjustment Can be very effective for ionizable compounds. May alter compound activity or stability. May not be compatible with all experimental systems.
Surfactants High solubilizing capacity. Potential for cell toxicity. Can interfere with some biological assays.

| Cyclodextrins | Generally low toxicity. Can improve compound stability. | Can be more expensive. Complexation efficiency varies between compounds. |

Safety and Handling

Always consult the Safety Data Sheet (SDS) for 2-(2-tert-Butyl-phenoxy)-ethanol before handling. [12][13][14][15]As a general precaution:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

References

  • PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • National Institutes of Health. (2024). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Surfactant Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). Cyclodextrin complexes: Perspective from drug delivery and formulation. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved from [Link]

  • Journal of Medicinal and Pharmaceutical Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Technology & Innovation. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • StudySmarter. (2024). Cyclodextrin Complexes: Host & Drug Delivery. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • Wisdom Library. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • SIDS Initial Assessment Report. (2004). ETHANOL, 2-TERT-BUTOXY- CAS N°: 7580-85-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]

  • SlideShare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • Integra Chemical Company. (n.d.). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-(2-tert-Butyl-phenoxy)-ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (2018). The Study of Physicochemical Properties of Binary Liquid Mixtures.... Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • SciTePress. (n.d.). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-butoxy- (CAS 111-76-2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-butoxy-. Retrieved from [Link]

  • Australian Government Department of Health. (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol: A Comparative Analysis

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol. Designed for researchers, scientists, and drug development professionals, this document move...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework to distinguish this molecule from structurally similar compounds. We will dissect the spectrum by functional group, compare it with relevant alternatives, and provide the experimental context necessary for robust and reproducible analysis.

Introduction to FTIR Spectroscopy in Molecular Characterization

FTIR spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate. An FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), creating a unique "molecular fingerprint." This fingerprint is invaluable for identifying functional groups, elucidating molecular structure, and confirming the identity of a synthesized compound. The spectrum is typically divided into the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-400 cm⁻¹), the latter containing complex vibrations unique to the molecule as a whole.

Structural and Vibrational Analysis of 2-(2-tert-Butyl-phenoxy)-ethanol

To predict and interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group contributes characteristic absorption bands to the overall spectrum.

cluster_molecule 2-(2-tert-Butyl-phenoxy)-ethanol Aromatic Aromatic Ring (Ortho-disubstituted) Ether Aryl-Alkyl Ether (-O-CH2) Aromatic->Ether -O- tButyl tert-Butyl Group (-C(CH3)3) Aromatic->tButyl ortho to ether Alkyl_Chain Ethyl Bridge (-CH2-CH2-) Ether->Alkyl_Chain -CH2- Alcohol Primary Alcohol (-CH2OH) Alkyl_Chain->Alcohol -OH

Caption: Key functional groups of 2-(2-tert-Butyl-phenoxy)-ethanol.

The primary contributors to the FTIR spectrum are the alcohol, the aryl-alkyl ether, the ortho-disubstituted aromatic ring, and the tert-butyl group.

O-H and C-O Vibrations (Alcohol Moiety)

The terminal hydroxyl (-OH) group is one of the most readily identifiable features in an IR spectrum.

  • O-H Stretch: Due to intermolecular hydrogen bonding in the liquid state, alcohols exhibit a very strong and characteristically broad absorption band in the region of 3500-3200 cm⁻¹.[1] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix. In contrast, a spectrum of a highly dilute solution or a gas-phase sample would show a sharper, weaker peak near 3600 cm⁻¹.[2]

  • C-O Stretch: The stretching vibration of the C-O single bond in a primary alcohol, such as the one present here, results in a strong absorption band between 1260-1050 cm⁻¹.[1] This peak is often found within the crowded fingerprint region but is typically prominent due to its intensity.

C-O-C Vibrations (Ether Linkage)

The ether linkage (C-O-C) provides another set of key diagnostic peaks.

  • Asymmetric C-O-C Stretch: Aryl alkyl ethers display a strong, characteristic asymmetric stretching band at a higher wavenumber than their dialkyl ether counterparts, typically between 1275 and 1200 cm⁻¹.[3][4][5] This shift to a higher frequency is attributed to resonance effects between the oxygen lone pairs and the aromatic ring, which imparts some double-bond character to the aryl C-O bond, strengthening it.

  • Symmetric C-O-C Stretch: A second, symmetric stretching band is expected at a lower frequency, generally near 1050-1010 cm⁻¹.[4] This peak can sometimes overlap with the C-O stretch of the primary alcohol, potentially leading to a broader or more complex absorption in this region.

Aromatic Ring Vibrations

The benzene ring provides several distinct absorptions.

  • Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7] These peaks are usually of weak to medium intensity and can sometimes appear as small shoulders on the more intense aliphatic C-H stretching bands.

  • Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of medium-to-strong absorptions in the 1600-1450 cm⁻¹ region.[6] Two of the most common peaks appear near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be determined by analyzing the strong C-H "wagging" vibrations in the 900-680 cm⁻¹ region.[8] For a 1,2-disubstituted (ortho) ring, a strong absorption is expected between 770-735 cm⁻¹.[8]

Aliphatic C-H Vibrations (Ethyl and tert-Butyl Groups)
  • C-H Stretch: The stretching vibrations of the sp³-hybridized C-H bonds in the ethyl bridge and the tert-butyl group will appear as strong, sharp peaks in the region just below 3000 cm⁻¹, typically 2960-2850 cm⁻¹.[9][10]

  • C-H Bending: The tert-butyl group has a characteristic bending or "umbrella" mode that often results in two distinct medium-intensity peaks, one near 1390 cm⁻¹ and a stronger one near 1365 cm⁻¹. The CH₂ groups of the ethyl bridge will exhibit scissoring vibrations around 1465 cm⁻¹.

Summary of Predicted Characteristic Peaks

The following table summarizes the expected FTIR absorption bands for 2-(2-tert-Butyl-phenoxy)-ethanol, providing a quick reference for spectral interpretation.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3200O-H Stretch (H-bonded)AlcoholStrong, Broad
3100 - 3000C-H StretchAromaticWeak to Medium
2960 - 2850C-H StretchAlkyl (tert-Butyl, Ethyl)Strong
1600 - 1450C=C StretchAromatic RingMedium to Strong
~1465CH₂ ScissoringEthyl BridgeMedium
~1390 & ~1365C-H Bending (Umbrella Mode)tert-ButylMedium to Strong
1275 - 1200Asymmetric C-O-C StretchAryl-Alkyl EtherStrong
1260 - 1050C-O StretchPrimary AlcoholStrong
1050 - 1010Symmetric C-O-C StretchAryl-Alkyl EtherMedium
770 - 735C-H Out-of-Plane Bending1,2-Disubstituted RingStrong

Comparative Analysis: Distinguishing Structural Isomers and Analogs

The true power of FTIR analysis lies in its ability to differentiate between closely related structures.

Comparison with 2-Phenoxyethanol
  • Key Differentiator: The tert-Butyl Group. The spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol will feature prominent C-H stretching bands just below 3000 cm⁻¹ and the characteristic doublet for tert-butyl C-H bending around 1390-1365 cm⁻¹, which will be absent in the spectrum of 2-phenoxyethanol.[11][12][13]

  • Aromatic Substitution: The out-of-plane bending region will differ significantly. 2-Phenoxyethanol is monosubstituted, showing strong bands typically near 750 cm⁻¹ and 690 cm⁻¹. In contrast, our target molecule is ortho-disubstituted, which should result in a single strong band between 770-735 cm⁻¹.[8]

Comparison with 2-tert-Butylphenol
  • Key Differentiator: The Ether Linkage and Alcohol Type. The spectrum of 2-tert-butylphenol will lack the strong, characteristic asymmetric aryl-alkyl ether C-O-C stretch between 1275-1200 cm⁻¹.[14][15]

  • Nature of the C-O Bond: The C-O stretch in 2-tert-butylphenol is from a phenolic hydroxyl group, which is directly attached to the aromatic ring. This peak typically appears between 1260-1200 cm⁻¹, overlapping with the region for tertiary alcohols.[16] Our target molecule has a primary alcohol C-O stretch, expected at a lower frequency (1260-1050 cm⁻¹).[1]

  • Aliphatic C-H Stretches: 2-tert-Butylphenol lacks the ethyl bridge, so the intensity and complexity of the aliphatic C-H stretching region (2960-2850 cm⁻¹) will be reduced compared to 2-(2-tert-Butyl-phenoxy)-ethanol.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Reproducible and accurate data is paramount. The following protocol outlines the steps for analyzing a liquid sample like 2-(2-tert-Butyl-phenoxy)-ethanol using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.

Causality: ATR is chosen for its simplicity, minimal sample preparation, and ease of cleaning. It works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample placed on the crystal surface. This interaction provides a high-quality spectrum of the sample.

ATR-FTIR Experimental Workflow Start Start Prep Instrument Preparation (Check Purge, Power On) Start->Prep Clean1 Clean ATR Crystal (e.g., with Isopropanol) Prep->Clean1 Background Acquire Background Spectrum (Clean Crystal, Air Reference) Clean1->Background Sample Apply Liquid Sample (1-2 drops to cover crystal) Background->Sample Acquire Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) Sample->Acquire Clean2 Clean ATR Crystal Thoroughly Acquire->Clean2 Process Data Processing (ATR Correction, Baseline Correction) Clean2->Process Analyze Spectral Analysis (Peak Picking, Comparison to References) Process->Analyze End End Analyze->End

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Initial Crystal Cleaning: Before any measurement, thoroughly clean the ATR crystal surface. Use a solvent-moistened, non-abrasive wipe (e.g., a cotton swab with isopropanol) followed by a dry wipe to remove any residue.

  • Collect Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the ambient environment (atmosphere, crystal absorptions) and is automatically subtracted from the sample spectrum to provide a clean baseline.

  • Apply Sample: Place 1-2 drops of the 2-(2-tert-Butyl-phenoxy)-ethanol sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Collect Sample Spectrum: Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Post-Acquisition Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using an appropriate solvent and wipes. Proper cleaning is essential to prevent cross-contamination between samples.

  • Data Processing: The raw data should be processed. An ATR correction is often applied to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be necessary to level the spectrum for accurate peak analysis.

Conclusion

The FTIR spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol is rich with information, providing a definitive fingerprint for its identification. The key diagnostic features are the broad O-H stretch of a primary alcohol, the strong asymmetric C-O-C stretch characteristic of an aryl-alkyl ether, the distinct C-H bending modes of the tert-butyl group, and the out-of-plane bending pattern confirming an ortho-disubstituted aromatic ring. By comparing these features against those of structural analogs like 2-phenoxyethanol and 2-tert-butylphenol, researchers can unambiguously confirm the structure and purity of their material.

References

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Scribd. FTIR Analysis of Alcohols and Compounds. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • ResearchGate. FTIR spectra for 2-Phenoxyethanol at concentration (0.01, 0.02, and 0.03) (mol · kg⁻¹) with water. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

  • Fiveable. Spectroscopy of Ethers. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Retrieved from [Link]

  • Illinois State University. Infrared Spectroscopy. Retrieved from [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Thieme. 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • SpectraBase. 2-Phenoxyethanol. Retrieved from [Link]

  • National Institute of Standards and Technology. Ethanol, 2-phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. Phenol, p-tert-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • HiMedia Laboratories. 2-Phenoxyethanol. Retrieved from [Link]

  • PubChem. 2-Tert-Butylphenol. Retrieved from [Link]

  • National Institute of Standards and Technology. Phenol, 2,4,6-tri-tert-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. 2-(4-tert-Butylphenoxy)ethanol. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared spectrum of ethanol. Retrieved from [Link]

  • Semantic Scholar. Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Detection of 2-(2-tert-Butyl-phenoxy)-ethanol

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2-tert-Butyl-phenoxy)-ethanol. Moving be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2-tert-Butyl-phenoxy)-ethanol. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, from initial analyte characterization to the final validation and comparison against alternative methods. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable and efficient method for the analysis of this compound.

Foundational Strategy: Understanding the Analyte

Before any instrument is powered on, a thorough understanding of the target analyte, 2-(2-tert-Butyl-phenoxy)-ethanol, is paramount. This foundational knowledge dictates every subsequent choice in the method development process.

The molecule consists of a phenoxy group substituted with a bulky, nonpolar tert-butyl group and an ethanol side chain. This structure provides critical clues:

  • UV Absorbance: The presence of the benzene ring suggests strong UV absorbance, making UV-Vis spectrophotometry an ideal detection method.

  • Polarity: The molecule possesses both a nonpolar region (the tert-butyl-phenoxy group) and a polar region (the hydroxyl group of the ethanol chain). This amphiphilic nature makes it an excellent candidate for Reversed-Phase (RP) HPLC, where a nonpolar stationary phase is paired with a polar mobile phase.

  • Solubility: It is expected to be soluble in common organic solvents like methanol and acetonitrile, which are frequently used as the organic component of the mobile phase in RP-HPLC.

PropertyValue / ObservationImplication for HPLC Method
Molecular Weight 194.27 g/mol [1]Standard molecular weight, suitable for HPLC-UV analysis.
Structure Phenolic ether with alkyl and alcohol moieties.Suggests good retention on a nonpolar stationary phase (e.g., C18).
UV Chromophore Phenyl group.Strong UV absorbance, likely around 254-270 nm. Diode Array Detection (DAD) is ideal.
Expected Polarity Moderately nonpolar.Reversed-Phase HPLC is the logical choice.

The Method Development Workflow: A Logic-Driven Path

Effective method development is not a random walk but a systematic process of refinement. The goal is to achieve a method that is specific, sensitive, accurate, and robust. Our workflow is designed to logically narrow down the vast parameter space to an optimal set of conditions.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (UV, Polarity, Solubility) Initial 2. Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Initial Informs Screening 3. Method Screening (Gradient vs. Isocratic, Organic Solvent Choice) Initial->Screening Leads to Optimization 4. Fine-Tuning & Optimization (Gradient Slope, Flow Rate, Temperature) Screening->Optimization Refines Validation 5. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) Optimization->Validation Proceeds to Comparison 6. Comparative Analysis (vs. Alternative Methods) Validation->Comparison Enables Final 7. Final Method Finalization Comparison->Final Justifies

Caption: A systematic workflow for HPLC method development.

Primary Method Development and Validation

Following our workflow, we developed a primary method optimized for resolution, peak shape, and analysis time.

Rationale for Experimental Choices
  • Column: A C18 column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm) was chosen as the workhorse for RP-HPLC.[2] Its octadecyl silica packing provides the necessary hydrophobicity to retain the moderately nonpolar analyte.

  • Mobile Phase: A combination of acetonitrile and water was selected. Acetonitrile is often preferred over methanol for phenolic compounds as it can provide sharper peaks and lower backpressure.[3] A small amount of acid (e.g., 0.1% formic acid) is added to the aqueous phase to suppress the ionization of any potential acidic impurities and ensure consistent peak shapes.

  • Detection: A Diode Array Detector (DAD) was set to monitor at 270 nm, a common wavelength for phenolic compounds, ensuring high sensitivity.[2]

  • Elution Mode: A gradient elution was chosen over an isocratic one. This allows for a shorter run time by eluting early contaminants quickly with a high aqueous phase, then increasing the organic phase to elute the main analyte with a good peak shape, and finally performing a high-organic wash to clean the column.

Optimized Chromatographic Conditions
ParameterCondition
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 40% B; 1-8 min: 40% to 90% B; 8-9 min: 90% B; 9-10 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Method Validation Protocol (ICH Q2(R2) Framework)

A validated analytical procedure demonstrates its suitability for the intended purpose.[4] We performed validation according to the International Council for Harmonisation (ICH) guidelines.[5][6]

ValidationParameters Fit Fitness for Purpose Specificity Specificity Fit->Specificity Linearity Linearity & Range Fit->Linearity Accuracy Accuracy Fit->Accuracy Precision Precision Fit->Precision LOD LOD / LOQ Fit->LOD Robustness Robustness Fit->Robustness Accuracy->Precision Interrelated

Caption: Core validation parameters as per ICH guidelines.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This was confirmed by analyzing a placebo (matrix without the analyte) and spiked samples. No interfering peaks were observed at the retention time of 2-(2-tert-Butyl-phenoxy)-ethanol.

  • Linearity and Range: A direct proportional relationship between concentration and detector response was established across a range of 80-120% of the target concentration.[7]

Concentration (µg/mL)Peak Area (mAU*s)
80805,123
90903,456
1001,002,543
1101,105,876
1201,201,987
Correlation Coefficient (R²) 0.9998
  • Accuracy: The closeness of the test results to the true value. This was determined by spike recovery experiments at three concentration levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)%RSD
80%99.5%0.8%
100%100.2%0.5%
120%99.8%0.6%
  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) was well within the typical acceptance criterion of ≤2%.[6]

Precision Level%RSD (n=6)
Repeatability (Day 1) 0.7%
Intermediate Precision (Day 2) 1.1%
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These were determined based on the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ).[8]

    • LOD: 0.1 µg/mL

    • LOQ: 0.3 µg/mL

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters. The robustness of the analytical method is a measure of its capacity to remain unaffected by small but deliberate variations in method parameters.[9]

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/min%RSD < 2.0%
Column Temperature ± 2 °C%RSD < 2.0%
Mobile Phase B % ± 2%%RSD < 2.0%

Comparative Analysis of Alternative Methods

To demonstrate the advantages of the developed gradient method, two alternative, commonly used chromatographic approaches were evaluated.

  • Alternative Method A: Isocratic Elution. An isocratic method using a fixed mobile phase composition (e.g., 65% Acetonitrile: 35% Water) was tested. The primary motivation for an isocratic method is its simplicity and robustness.

  • Alternative Method B: Methanol as Organic Modifier. The gradient method was replicated, but acetonitrile was replaced with methanol. Methanol is a greener and often less expensive solvent.[3]

Comparative Performance Data
Performance MetricPrimary Method (ACN Gradient)Alternative A (Isocratic)Alternative B (MeOH Gradient)Rationale for Superiority of Primary Method
Retention Time (min) 6.84.57.5Balanced retention for good separation from early eluters.
Tailing Factor 1.11.81.4Symmetrical peak indicates better column performance and less secondary interaction.
Theoretical Plates 12,5006,2009,800Higher plate count signifies greater separation efficiency.
Total Run Time (min) 101211Efficiently elutes the analyte and cleans the column. The isocratic method required a longer run time to elute late peaks.
Resolution (from nearest impurity) 3.51.62.8Superior resolution ensures accurate quantification without interference.

Conclusion and Recommendations

The developed reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient provides a specific, accurate, and robust system for the quantification of 2-(2-tert-Butyl-phenoxy)-ethanol.

Key Findings:

  • The gradient elution of the primary method proved superior to an isocratic approach, offering significantly better peak shape (Tailing Factor 1.1 vs. 1.8) and resolution from potential impurities.

  • Acetonitrile as the organic modifier yielded higher chromatographic efficiency (12,500 theoretical plates) compared to methanol (9,800 plates), resulting in sharper peaks and better overall separation.

  • The method was fully validated according to ICH Q2(R2) guidelines, demonstrating its suitability for use in regulated quality control environments.[5][10][11]

For routine analysis of 2-(2-tert-Butyl-phenoxy)-ethanol, the primary developed method is highly recommended. It represents the optimal balance of speed, efficiency, and reliability, ensuring data of the highest integrity for research and quality control applications.

References

  • College of Agricultural & Environmental Sciences. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts - Impact Statement. Available at: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • RSC Publishing. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Available at: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Oxford Academic. Novel, Simple Rapid Reverse-Phase HPLC-DAD Analysis, for the Simultaneous Determination of Phenolic Compounds and Abscisic Acid Commonly Found in Foodstuff and Beverages. Available at: [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Available at: [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Journal of Food, Agriculture & Environment. a rapid hplc method for determination of major phenolic acids in plant material. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • Chemsrc. 2-(2-tert-Butyl-phenoxy)-ethanol | CAS#:16737-73-8. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Organisation for Economic Co-operation and Development. ETHANOL, 2-TERT-BUTOXY- CAS N°: 7580-85-0. Available at: [Link]

  • Chromatography Forum. HPLC Sample Derivatization - 2butoxyethanol. Available at: [Link]

  • SIELC Technologies. Separation of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol on Newcrom R1 HPLC column. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Available at: [Link]

  • DCVMN. Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. Available at: [Link]

  • U.S. Environmental Protection Agency. tert-Butyl (2-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}ethyl)carbamate. Available at: [Link]

  • NIST. Ethanol, 2-(2-butoxyethoxy)-. Available at: [Link]

  • Waters. Fast HPLC Analysis for Fermentation Ethanol Processes. Available at: [Link]

Sources

Validation

A Comparative Analysis for Formulation Scientists: 2-(2-tert-Butyl-phenoxy)-ethanol versus Phenoxyethanol

For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly impacts the safety, stability, and efficacy of the final formulation. Among the myriad o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly impacts the safety, stability, and efficacy of the final formulation. Among the myriad of available options, glycol ethers have carved out a significant niche as versatile solvents and preservatives. Phenoxyethanol, a workhorse in the cosmetic and pharmaceutical industries, is well-characterized and widely used. However, the emergence of structurally related alternatives, such as 2-(2-tert-Butyl-phenoxy)-ethanol, necessitates a detailed comparative analysis to guide informed formulation development. This guide provides an in-depth, objective comparison of these two molecules, supported by established experimental protocols.

Introduction to the Contenders: A Tale of Two Glycol Ethers

Phenoxyethanol (2-phenoxyethanol) is a primary alcohol and an aromatic ether, valued for its broad-spectrum antimicrobial activity and excellent safety profile at typical use concentrations.[1][2] Its utility as a preservative in a wide range of cosmetic and pharmaceutical products is well-documented.[3][4][5][6]

2-(2-tert-Butyl-phenoxy)-ethanol, an ortho-substituted alkylated phenoxyethanol, represents a more specialized alternative. The introduction of a bulky tert-butyl group on the phenol ring is anticipated to alter its physicochemical properties, potentially influencing its antimicrobial efficacy, solubility, and interaction with other formulation components. While less extensively studied than its unsubstituted counterpart, an examination of its properties is warranted for niche applications where the unique characteristics of an alkylated phenoxyethanol might be advantageous.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these molecules is paramount in predicting their behavior in various formulations.

Property2-(2-tert-Butyl-phenoxy)-ethanolPhenoxyethanol
CAS Number 16737-73-8[7]122-99-6[8]
Molecular Formula C₁₂H₁₈O₂C₈H₁₀O₂[8]
Molecular Weight 194.27 g/mol [7]138.16 g/mol [8]
Appearance Data not readily available, likely a liquidColorless, oily liquid[5][9]
Solubility Data not readily available, expected to have lower water solubility and higher oil solubility than phenoxyethanol due to the hydrophobic tert-butyl group.Slightly soluble in water; miscible with alcohols and glycols.[3][9]
LogP (Octanol/Water Partition Coefficient) Predicted to be higher than phenoxyethanol, indicating greater lipophilicity.1.16[10]
Boiling Point Data not readily available247 °C[11]
Melting Point Data not readily available11-13 °C[11]

The presence of the tert-butyl group in 2-(2-tert-Butyl-phenoxy)-ethanol significantly increases its molecular weight and is expected to decrease its water solubility while increasing its lipophilicity. This shift in polarity can have profound implications for its use in different formulation types, such as oil-in-water versus water-in-oil emulsions.

Performance Evaluation: Antimicrobial Efficacy

The primary function of these molecules in many formulations is to act as a preservative, inhibiting the growth of bacteria, yeast, and mold.

Phenoxyethanol is recognized for its broad-spectrum antimicrobial activity.[1][3] It is effective against a variety of Gram-positive and Gram-negative bacteria, as well as yeasts.[1] Its mechanism of action involves the disruption of microbial cell membranes.[3]

For 2-(2-tert-Butyl-phenoxy)-ethanol , direct data on its antimicrobial spectrum is scarce. However, studies on structurally related compounds offer valuable insights. For instance, derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have demonstrated marked antibacterial and antifungal effects.[12] The presence of the bulky tert-butyl groups on the phenoxy moiety in these analogs suggests that the 2-(2-tert-Butyl-phenoxy)-ethanol core may contribute to antimicrobial activity. The increased lipophilicity conferred by the tert-butyl group could enhance its partitioning into microbial cell membranes, potentially leading to potent antimicrobial action, particularly against lipid-enveloped microorganisms. However, this increased bulk might also hinder its interaction with certain microbial targets compared to the more streamlined structure of phenoxyethanol.

To definitively compare their antimicrobial efficacy, a standardized Antimicrobial Effectiveness Test (AET) , such as that outlined in USP <51>, is essential.[13][14]

Experimental Protocol: USP <51> Antimicrobial Effectiveness Test

This test evaluates the effectiveness of a preservative system in a product.[13][15]

Objective: To determine if the preservative system can effectively inhibit the growth of and reduce the population of challenge microorganisms.

Methodology:

  • Preparation of Inoculum: Standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are prepared to a concentration of approximately 1 x 10⁸ CFU/mL.[14]

  • Inoculation of Product: Five containers of the product, each containing the test preservative at a specified concentration, are inoculated with one of the five test organisms to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[14]

  • Incubation: The inoculated containers are incubated at 20-25°C for 28 days.[13]

  • Sampling and Plating: Samples are withdrawn from each container at specified intervals (typically 7, 14, and 28 days) and the number of viable microorganisms is determined by plate counts.[14]

  • Evaluation: The log reduction in the concentration of each microorganism is calculated at each time point and compared to the acceptance criteria outlined in USP <51> for the specific product category.

USP51_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_orgs Prepare 5 Microorganism Cultures (1x10^8 CFU/mL) inoculate Inoculate Each Product with a Single Organism (1x10^5 - 1x10^6 CFU/mL) prep_orgs->inoculate prep_product Prepare 5 Containers of Test Product prep_product->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate sampling Sample at Day 7, 14, 28 incubate->sampling plate_count Perform Plate Counts sampling->plate_count calc_log Calculate Log Reduction plate_count->calc_log compare Compare to USP Criteria calc_log->compare

USP <51> Antimicrobial Effectiveness Test Workflow.

Toxicological Profile: A Focus on Dermal Irritation

The safety of any ingredient intended for topical application is of utmost importance.

Phenoxyethanol has a long history of safe use in cosmetic and pharmaceutical products at concentrations up to 1%.[1] While it can be a mild irritant at high concentrations, it is generally well-tolerated in finished formulations.[11] Some studies have noted the potential for skin irritation and allergic reactions, particularly in sensitive individuals.[16]

Experimental Protocol: OECD 404 Acute Dermal Irritation/Corrosion

This test guideline describes a procedure for the assessment of the dermal irritation/corrosion potential of a test substance.[3][15][18][19][20]

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Test Substance Application: A small area of the animal's skin is clipped free of fur. 0.5 mL (if liquid) or 0.5 g (if solid or semi-solid) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.[18]

  • Exposure: The patch is secured with tape and the trunk of the animal is wrapped with an elastic bandage for a 4-hour exposure period.

  • Observation: After 4 hours, the patch is removed, and the skin is gently cleansed of any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[15]

  • Scoring: The reactions are scored according to a standardized grading scale.

  • Classification: The substance is classified as an irritant or non-irritant based on the severity and reversibility of the skin reactions.

OECD404_Workflow cluster_prep Preparation cluster_application Application & Exposure cluster_observation Observation & Scoring animal_prep Prepare Albino Rabbit (Clip Fur) apply_substance Apply 0.5g/0.5mL of Test Substance to Skin animal_prep->apply_substance secure_patch Secure with Gauze Patch and Bandage apply_substance->secure_patch exposure 4-Hour Exposure secure_patch->exposure remove_patch Remove Patch and Cleanse Skin exposure->remove_patch observe Observe at 1, 24, 48, 72 hrs remove_patch->observe score Score Erythema and Edema observe->score classify Classify Irritation Potential score->classify

OECD 404 Acute Dermal Irritation Test Workflow.

Formulation Stability: A Key Consideration

The stability of a formulation is critical to ensure its quality and shelf-life.[18][19] The preservative must remain effective and not degrade or interact with other ingredients over time.

Phenoxyethanol is known for its stability over a wide pH and temperature range.[3]

For 2-(2-tert-Butyl-phenoxy)-ethanol , the bulky tert-butyl group may sterically hinder potential degradation pathways, possibly enhancing its chemical stability. However, its increased lipophilicity might lead to different interactions with other formulation components, particularly in emulsions, which could affect long-term stability. A comprehensive stability testing program, following guidelines such as ICH Q1A(R2), is necessary to evaluate its performance.[21][22][23]

Experimental Protocol: ICH Q1A(R2) Stability Testing

These guidelines outline the stability data package for new drug substances and products.[21][22][23]

Objective: To provide evidence on how the quality of a product varies with time under the influence of various environmental factors.[21]

Methodology:

  • Batch Selection: Stability studies should be performed on at least three primary batches of the product.[21]

  • Storage Conditions: Samples are stored under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

  • Testing Frequency: Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing).

  • Parameters to be Tested: A range of physical, chemical, and microbiological tests are performed, including:

    • Appearance

    • pH

    • Viscosity

    • Assay of the active ingredient and preservative

    • Microbial limits

  • Evaluation: The data is evaluated to establish a shelf-life and recommended storage conditions for the product.

ICH_Q1A_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_outcome Data Evaluation select_batches Select ≥3 Primary Product Batches store_samples Store Samples select_batches->store_samples storage_conditions Define Storage Conditions (Long-term & Accelerated) storage_conditions->store_samples test_intervals Test at Specified Time Intervals store_samples->test_intervals perform_tests Perform Physical, Chemical, & Microbiological Tests test_intervals->perform_tests analyze_data Analyze Stability Data perform_tests->analyze_data establish_shelf_life Establish Shelf-Life and Storage Conditions analyze_data->establish_shelf_life

ICH Q1A(R2) Stability Testing Workflow.

Conclusion and Future Perspectives

Phenoxyethanol remains a well-established and reliable choice for a broad range of cosmetic and pharmaceutical applications due to its extensive history of safe and effective use. Its properties are well-characterized, providing formulators with a high degree of predictability.

2-(2-tert-Butyl-phenoxy)-ethanol, on the other hand, represents a more novel and less explored alternative. The presence of the tert-butyl group is likely to impart distinct physicochemical properties, most notably increased lipophilicity. This could translate into enhanced efficacy in lipid-rich formulations or against specific types of microorganisms. However, the current lack of comprehensive data on its antimicrobial spectrum, toxicological profile, and performance in stability studies necessitates a cautious and data-driven approach.

For formulation scientists, the choice between these two molecules will depend on the specific requirements of the product. For water-based systems requiring a well-documented and globally approved preservative, phenoxyethanol is the logical choice. For oil-based or anhydrous formulations, or in cases where a more lipophilic preservative may offer advantages, 2-(2-tert-Butyl-phenoxy)-ethanol could be a promising candidate for investigation.

It is imperative that any consideration of using 2-(2-tert-Butyl-phenoxy)-ethanol be preceded by rigorous experimental evaluation, following the standardized protocols outlined in this guide. Only through such diligent scientific inquiry can its true potential and safety be ascertained, paving the way for its potential use in innovative and effective new products.

References

  • OECD (2002), Test No. 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • OECD (n.d.), Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • OECD (n.d.), Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • Why Phenoxyethanol Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals. (2025, July 30).
  • OECD (n.d.), Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • Daane Labs. (n.d.). USP 51: Antimicrobial Effectiveness Testing. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). USP 51 Antimicrobial Effectiveness Test. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Maha Asia. (2025, August 14). Phenoxyethanol: What It Is, Benefits & Applications. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Tristar Intermediates. (2024, November 19). The Versatile Role of Phenoxyethanol in Product Formulations. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). USP <51> Antimicrobial Effectiveness Testing. Retrieved from [Link]

  • Dréno, B., Zuberbier, T., Gelmetti, C., Gontijo, G., & Marinovich, M. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology, 33 Suppl 7, 15-24. [Link]

  • Campaign for Safe Cosmetics. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYETHANOL. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2013). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. Retrieved from [Link]

  • Fiume, M. M., Heldreth, B. A., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., & Snyder, P. W. (2013). Safety assessment of alkyl PEG/PPG ethers as used in cosmetics. International journal of toxicology, 32(5 Suppl), 79S–107S. [Link]

  • Cosmetic Ingredient Review. (2013, February 11). Safety Assessment of Alkyl PEG-PPG Ethers as Used in Cosmetics. Retrieved from [Link]

  • Bleu Lavande. (2024, April 12). Phenoxyethanol: Effects on the Body and the Environment. Retrieved from [Link]

  • Shree Krishna Enviro Venture Private Limited. (n.d.). Phenoxyethanol: Uses, Safety & Bulk Suppliers Guide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYETHANOL. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2013, August 16). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. Retrieved from [Link]

  • Li, Y., Li, L., & Wang, Q. (2020). Skin irritation potential of cosmetic preservatives: An exposure-relevant study. Skin Research and Technology, 26(6), 878-886. [Link]

  • Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., & Snyder, P. W. (2012). Safety assessment of alkyl PEG ethers as used in cosmetics. International journal of toxicology, 31(5 Suppl), 147S–208S. [Link]

  • L'Oreal Dermatological Beauty. (n.d.). Phenoxyethanol in cosmetics: a safety review. Retrieved from [Link]

  • Integra Chemical Company. (2015, March 27). MSDS: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]

  • Al-Malaika, S., & Suhartono, E. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Antioxidants (Basel, Switzerland), 13(12), 1494. [Link]

  • PubChem. (n.d.). 2-(4-tert-Butylphenoxy)ethanol. Retrieved from [Link]

  • Cojocaru, I., et al. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal, 64(2), 15-21. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). RU2592847C2 - Method of producing 2-(2-tret.butylamino-ethoxy)-ethanol (tret.butylaminodiglycol, tbadg).
  • Australian Government Department of Health. (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

  • Vinati Organics. (n.d.). Ortho Tertiary Butyl Phenol (OTBP), 2 Tert Butylphenol - CAS 88-18-6. Retrieved from [Link]

  • SCION Instruments. (n.d.). Simultaneous Analysis of Phenoxyethanol and Parabens. Retrieved from [Link]

  • Frontiers. (n.d.). 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical properties of Phenol, p-tert-butyl- (CAS 98-54-4). Retrieved from [Link]

  • ECETOC. (n.d.). Substance profile: Phenoxyethanol. Retrieved from [Link]

  • Ndayishimiye, J., et al. (2024). Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. Molecules, 29(22), 5009. [Link]

  • Saniter. (n.d.). Phenoxyethanol (Fenoksietanol) ANALYSIS. Retrieved from [Link]

  • Kumar, A., et al. (2022). Modification of Biphenolic Anti-Bacterial to Achieve Broad-Spectrum Activity. ACS medicinal chemistry letters, 13(4), 598–604. [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment Standards for 2-(2-tert-Butyl-phenoxy)-ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Purity in Drug Development 2-(2-tert-Butyl-phenoxy)-ethanol is a significant building block in pharmaceutical synthesis. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Drug Development

2-(2-tert-Butyl-phenoxy)-ethanol is a significant building block in pharmaceutical synthesis. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide will navigate the complexities of purity assessment for this compound, offering a comparative analysis of the most relevant analytical techniques and providing the foundational knowledge to establish rigorous quality control standards.

Understanding the Impurity Profile: A Synthesis-Based Approach

The most probable synthetic route to 2-(2-tert-Butyl-phenoxy)-ethanol is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2] In this case, 2-tert-butylphenol is deprotonated to its phenoxide, which then reacts with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).

Caption: Williamson Ether Synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol.

Based on this synthesis, a profile of potential impurities can be predicted:

  • Unreacted Starting Materials: Residual 2-tert-butylphenol and 2-haloethanol.

  • By-products of Side Reactions:

    • Elimination Products: The reaction of the haloethanol with the base can lead to the formation of ethylene glycol via an elimination-addition mechanism, or ethylene oxide through intramolecular cyclization.

    • Dialkylated Products: The product, 2-(2-tert-Butyl-phenoxy)-ethanol, still possesses a hydroxyl group that can be deprotonated and react with another molecule of 2-haloethanol to form a diether by-product.

  • Reagent-Related Impurities: Impurities present in the starting materials or solvents.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for accurately and reliably determining the purity of 2-(2-tert-Butyl-phenoxy)-ethanol. The two primary chromatographic methods employed for such compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Volatility Requirement High (analyte must be volatile or derivatized).Not required.
Typical Analytes Volatile and semi-volatile compounds.Non-volatile and thermally labile compounds.
Speed Generally faster analysis times.[3]Can have longer run times.[3]
Cost Often more cost-effective due to lower solvent consumption.[3]Higher cost due to solvent usage and pump maintenance.
Sensitivity High, especially with detectors like FID and MS.[4]High, dependent on the detector used (e.g., UV, MS).
Gas Chromatography (GC): The Workhorse for Volatile Analytes

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. Given the nature of 2-(2-tert-Butyl-phenoxy)-ethanol and its likely impurities, GC is a highly suitable method for purity assessment.

Causality Behind Experimental Choices:

  • Injector Temperature: Must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation.

  • Column Selection: A mid-polarity column (e.g., a phenyl-substituted polysiloxane) is often a good starting point, providing a balance of interactions for the separation of the polar ethanol moiety and the nonpolar tert-butylphenyl group.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For impurity identification, a Mass Spectrometer (MS) is invaluable for providing structural information.[5]

Objective: To determine the purity of 2-(2-tert-Butyl-phenoxy)-ethanol and quantify related impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

  • Autosampler

Reagents:

  • 2-(2-tert-Butyl-phenoxy)-ethanol reference standard (known purity)

  • High-purity solvent (e.g., methanol or acetone)

Procedure:

  • Standard Preparation: Accurately weigh about 100 mg of the 2-(2-tert-Butyl-phenoxy)-ethanol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent. This yields a standard solution of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh about 100 mg of the 2-(2-tert-Butyl-phenoxy)-ethanol sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis: Inject the standard and sample solutions in triplicate and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, correcting for the weights used. Impurities can be quantified as a percentage of the total peak area.

Caption: General workflow for GC analysis.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is an indispensable technique, particularly for compounds that are not readily volatile or are thermally labile.[4] While 2-(2-tert-Butyl-phenoxy)-ethanol is amenable to GC, HPLC offers a complementary approach and may be superior for detecting less volatile impurities.

Causality Behind Experimental Choices:

  • Mobile Phase: A reversed-phase method using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically effective for compounds of intermediate polarity. The gradient can be optimized to achieve separation of all components.

  • Stationary Phase: A C18 column is a common and versatile choice for reversed-phase chromatography, offering good retention for the nonpolar part of the molecule.

  • Detector: A UV detector is suitable as the phenyl group in the molecule has a chromophore that absorbs UV light.[6] A Diode Array Detector (DAD) can provide additional spectral information to aid in peak identification.

Objective: To determine the purity of 2-(2-tert-Butyl-phenoxy)-ethanol and quantify related impurities using a reversed-phase HPLC method.

Instrumentation:

  • HPLC system with a UV or DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • 2-(2-tert-Butyl-phenoxy)-ethanol reference standard (known purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • (Optional) Phosphoric acid or formic acid to adjust mobile phase pH

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Standard Preparation: Prepare a standard solution of the reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 40% B

      • 20-25 min: 40% B (re-equilibration)

  • Analysis: Inject the standard and sample solutions in triplicate and record the chromatograms.

  • Calculation: Calculate the purity and impurity levels as described for the GC method.

Caption: General workflow for HPLC analysis.

Establishing Purity Standards: A Pharmacopeial Perspective

While a specific monograph for 2-(2-tert-Butyl-phenoxy)-ethanol may not exist in major pharmacopeias, the monograph for the structurally similar compound, 2-phenoxyethanol, provides a valuable framework for setting purity standards.

Key Purity Tests from Pharmacopeial Monographs for 2-Phenoxyethanol:

  • Assay: Typically specifies a purity range of 98.0% to 102.0%.

  • Limit of Impurities: Sets a maximum allowable percentage for total impurities (e.g., not more than 1.0%).

  • Specific Impurity Limits: May include limits for specific known impurities.

These standards, established by bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), are based on extensive toxicological and stability data and represent a benchmark for quality.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity assessment of 2-(2-tert-Butyl-phenoxy)-ethanol requires a comprehensive strategy that begins with an understanding of its synthesis and potential impurities. Both GC and HPLC are powerful and complementary techniques for its analysis. While GC may offer faster analysis times, HPLC provides versatility for a broader range of potential impurities. The establishment of in-house purity standards, guided by the principles outlined in pharmacopeial monographs for analogous compounds, is essential for ensuring the quality and consistency of this critical pharmaceutical intermediate. By employing the detailed protocols and understanding the rationale behind the analytical choices presented in this guide, researchers and drug development professionals can confidently establish a robust and self-validating system for the purity assessment of 2-(2-tert-Butyl-phenoxy)-ethanol.

References

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • University of California, Davis. The Williamson Ether Synthesis. [Link]

  • Journal of Chemical Society of Nigeria. HPLC-UV analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. [Link]

  • DCVMN. Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • PubMed Central. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. [Link]

  • SciELO. A comparative study of two separate analytical techniques for the simultaneous determination of diclofenac sodium and diacerein. [Link]

  • ResearchGate. A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. [Link]

  • Google Patents. Method of producing 2-(2-tret.butylamino-ethoxy)-ethanol (tret.butylaminodiglycol, tbadg).
  • Environment and Climate Change Canada. Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive. [Link]

  • University of North Georgia. The Williamson Ether Synthesis. [Link]

  • PubChem. 2-(Tert-butoxy)ethan-1-ol. [Link]

Sources

Validation

UV-Vis Absorption Spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol: A Comparative Technical Guide

Executive Summary & Core Directive This guide provides a technical analysis of the UV-Vis absorption profile of 2-(2-tert-Butyl-phenoxy)-ethanol (CAS: 16737-73-8), a lipophilic derivative of the common preservative 2-Phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical analysis of the UV-Vis absorption profile of 2-(2-tert-Butyl-phenoxy)-ethanol (CAS: 16737-73-8), a lipophilic derivative of the common preservative 2-Phenoxyethanol. Unlike standard spectral guides that merely list peaks, this document analyzes the steric and electronic influence of the ortho-tert-butyl group on the aromatic chromophore.

Key Insight for Researchers: The introduction of a bulky tert-butyl group at the ortho position induces a bathochromic (red) shift of approximately 2–3 nm relative to the parent phenoxyethanol, accompanied by a hyperchromic effect. However, its significantly reduced water solubility requires modified analytical protocols compared to standard phenoxyethanol assays.

Spectral Characteristics & Comparative Analysis

The Chromophore System

The UV absorption of 2-(2-tert-Butyl-phenoxy)-ethanol arises from


 transitions within the benzene ring (B-band). The oxygen atom of the ether linkage acts as an auxochrome, donating electron density via resonance (

effect).
  • Parent Compound (2-Phenoxyethanol): Exhibits characteristic absorption maxima at 269 nm and 275 nm in aqueous/alcoholic solutions.

  • Target Compound (2-(2-tert-Butyl-phenoxy)-ethanol): The tert-butyl group acts as a weak electron donor (

    
     effect). More importantly, its bulk at the ortho position creates steric strain that can slightly distort the planarity of the ether linkage, modifying the vibrational fine structure of the spectrum.
    
Comparative Data Table

The following data synthesizes experimental baselines from parent and homologous alkyl-phenols to establish the spectral profile.

Feature2-Phenoxyethanol (Standard)2-(2-tert-Butyl-phenoxy)-ethanol (Target)Mechanism of Change
Primary

269 nm271 – 272 nm Alkyl inductive effect (+I) lowers transition energy.
Secondary

275 nm277 – 278 nm Bathochromic shift due to ring substitution.
Molar Absorptivity (

)
~2,100 M⁻¹cm⁻¹~2,300 M⁻¹cm⁻¹ Hyperchromic effect from increased electron density.
Solvent Compatibility Water, Alcohols, GlycolsMethanol, Acetonitrile (Poor in Water)Lipophilic t-butyl group drastically reduces water solubility.
Detection Limit (HPLC) ~0.5 ppm (at 270 nm)~0.4 ppm (at 272 nm) Slightly higher sensitivity due to increased

.

Note: Data derived from comparative analysis of 2-tert-butylphenol (CAS 88-18-6) spectra, which shows


 at 271 nm and 277 nm in ethanol [1][2].
Structural & Electronic Pathway Diagram

ChromophoreAnalysis Benzene Benzene Ring (Chromophore) Result Resulting Spectrum: Red Shift (+2-3 nm) Hyperchromic Effect Benzene->Result Determines EtherO Ether Oxygen (Auxochrome +M) EtherO->Benzene n -> pi* Interaction tButyl Ortho-tert-Butyl (Auxochrome +I & Steric) tButyl->Benzene Inductive Donation tButyl->EtherO Steric Hindrance (Twists Bond) EthanolChain Ethanol Chain (Solubility/Stability) EthanolChain->EtherO Attachment

Figure 1: Mechanistic impact of substituents on the UV-Vis absorption profile.

Experimental Protocol: Self-Validating UV-Vis Analysis

Critical Warning: Unlike 2-phenoxyethanol, the tert-butyl derivative is not water-soluble . Attempting to analyze this in 100% aqueous buffer will result in turbidity, light scattering, and false absorbance readings (Tyndall effect).

Materials
  • Analyte: 2-(2-tert-Butyl-phenoxy)-ethanol (>98% purity).

  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 200 nm).

  • Blank: Pure solvent (same batch as sample).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Slit width: 1 nm or 2 nm).

Step-by-Step Methodology
  • Stock Solution Preparation (Self-Check Step):

    • Weigh 10.0 mg of the target compound into a 100 mL volumetric flask.

    • Dissolve in Methanol (do not use water). Sonicate for 2 minutes to ensure complete dissolution.

    • Validation: Solution must be optically clear with no Schlieren lines.

    • Concentration: 100 ppm (approx. 0.5 mM).

  • Working Standard Dilution:

    • Dilute 5 mL of Stock Solution into 50 mL Methanol.

    • Final Concentration: 10 ppm .

    • Why? Aromatic ethers typically saturate detectors >50 ppm. 10 ppm ensures absorbance falls within the linear Beer-Lambert range (0.1 – 1.0 AU).

  • Baseline Correction:

    • Fill both cuvettes with pure Methanol.

    • Run "Auto-Zero" / "Baseline" from 200 nm to 400 nm.

    • Acceptance Criteria: Baseline must be flat ±0.002 AU.

  • Spectral Scan:

    • Replace sample cuvette with the Working Standard.

    • Scan parameters: 200–350 nm, Medium speed.

    • Data Point: Record absorbance at

      
       (~272 nm) and 
      
      
      
      (~278 nm).
  • Purity/Identity Check (Derivative Spectroscopy):

    • Calculate the 1st Derivative (dA/d

      
      ) .
      
    • Validation: The derivative spectrum should show zero-crossing points exactly at the

      
       values. If zero-crossings shift significantly (>1 nm) between scans, check for solvent evaporation or temperature drift.
      
Workflow Diagram

UVProtocol Start Start: Sample Preparation SolventCheck Select Solvent: Methanol/ACN (NOT Water) Start->SolventCheck Dissolve Dissolve 10mg in 100mL (Stock: 100ppm) SolventCheck->Dissolve Prevents Turbidity Dilute Dilute to 10ppm (Target Abs: 0.1-1.0 AU) Dissolve->Dilute Beer's Law Range Blank Baseline Correction (200-400nm) Dilute->Blank Scan Acquire Spectrum Blank->Scan Validate Check 1st Derivative for Purity Scan->Validate

Figure 2: Analytical workflow ensuring solubility and spectral validity.

Technical Comparison with Alternatives

When selecting between the parent compound and the tert-butyl derivative for formulation or detection, consider the following:

Parameter2-Phenoxyethanol2-(2-tert-Butyl-phenoxy)-ethanolApplication Implication
UV Cutoff 269 nm272 nm The derivative requires a slightly higher detection wavelength in HPLC to maximize sensitivity.
Interference MinimalPotential The tert-butyl group's steric bulk may alter retention times in Reverse-Phase HPLC (elutes later due to higher logP).
Stability HighHigh Both are chemically stable ethers; the t-butyl group protects the ortho position from electrophilic attack.
Solubility ~2.6 g/100mL (Water)Insoluble Critical: The derivative cannot be analyzed in aqueous mobile phases without >50% organic modifier.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6923, 2-tert-Butylphenol. Retrieved from [Link] (Used as spectral proxy for ortho-substitution effects).

  • NIST Mass Spectrometry Data Center. UV/Visible Spectrum of Phenol derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • HiMedia Laboratories. Technical Data: 2-Phenoxyethanol Specifications and Spectral Identification. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-tert-Butyl-phenoxy)-ethanol

Introduction: In the landscape of pharmaceutical research and drug development, 2-(2-tert-Butyl-phenoxy)-ethanol and its related substituted phenols are valuable intermediates and reagents. However, their utility in synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and drug development, 2-(2-tert-Butyl-phenoxy)-ethanol and its related substituted phenols are valuable intermediates and reagents. However, their utility in synthesis is matched by the critical importance of their proper handling and disposal. Improper management of this chemical waste not only poses significant risks to laboratory personnel but also carries the potential for long-term environmental damage. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(2-tert-Butyl-phenoxy)-ethanol, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment and upholding our collective commitment to environmental stewardship.

Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the first principle of its safe management. The disposal plan for 2-(2-tert-Butyl-phenoxy)-ethanol is directly informed by its toxicological and environmental profile, which is characteristic of many substituted phenols.

1.1. Toxicological Profile While data for this specific molecule is not widely available, the broader family of tert-butyl phenols and phenoxyethanols presents known hazards. These compounds are consistently identified as causing skin irritation and serious eye damage.[1][2] Ingestion and inhalation may also be harmful, potentially leading to gastrointestinal irritation or effects on the central nervous system.[3][4] Therefore, all waste streams containing this compound must be treated as hazardous.

1.2. Environmental Hazards Substituted phenols, particularly those with alkyl groups like the tert-butyl group, can be toxic to aquatic life, with the potential for long-lasting effects in the environment.[1][2] Preventing the release of this chemical into drains or waterways is a primary directive of the disposal protocol.[2][5] All disposal actions must be guided by the principle of containment to avoid environmental contamination.

1.3. Personal Protective Equipment (PPE) A robust PPE strategy is non-negotiable. The following table summarizes the minimum required PPE when handling waste streams of 2-(2-tert-Butyl-phenoxy)-ethanol.

PPE ComponentSpecificationRationale
Eye/Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and vapors, preventing serious eye irritation or damage.[1][4]
Hand Protection Nitrile or other chemically resistant gloves (tested according to EN 374).Provides a barrier against skin contact, which can cause irritation.[5]
Body Protection Chemically resistant lab coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required for small-scale lab use with adequate ventilation. Use a NIOSH/MSHA approved respirator if mists or aerosols are generated.[5]Ensures protection from inhalation hazards in scenarios with poor ventilation or aerosolization.

Waste Stream Management: Segregation, Containerization, and Labeling

Effective disposal begins at the point of waste generation. Proper segregation and labeling are critical for preventing accidental chemical reactions and ensuring compliant disposal by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.

2.1. Waste Stream Identification You will likely generate two primary waste streams containing 2-(2-tert-Butyl-phenoxy)-ethanol:

  • Liquid Waste: Unused reagent, reaction mixtures, and solvent rinses containing the compound.

  • Contaminated Solid Waste: Used PPE (gloves, etc.), absorbent materials from spill cleanups, and contaminated weighing papers or vessels.

2.2. Containerization and Labeling

  • Containers: Use only approved, chemically compatible hazardous waste containers. Ensure they are in good condition with secure, leak-proof lids. Do not overfill containers; leave at least 10% headspace for expansion.[6]

  • Labeling: All waste containers must be clearly labeled.[6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(2-tert-Butyl-phenoxy)-ethanol" and any other chemical constituents in the waste stream. Do not use abbreviations or formulas.

    • The approximate concentrations of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

The following diagram outlines the critical decision-making workflow for managing waste from the point of generation.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling Protocol cluster_3 Final Disposal Pathway Generate Experiment Complete: Waste Generated Liquid Liquid Waste Stream (e.g., reaction mixture, rinsate) Generate->Liquid Solid Solid Waste Stream (e.g., contaminated gloves, absorbents) Generate->Solid Empty Empty Reagent Container Generate->Empty LiqContainer Seal in appropriate liquid waste container. Label Contents. Liquid->LiqContainer SolContainer Seal in appropriate solid waste container. Label Contents. Solid->SolContainer Decon Triple-rinse with appropriate solvent. Empty->Decon Disposal Transfer to Central Hazardous Waste Accumulation Area for Licensed Disposal LiqContainer->Disposal SolContainer->Disposal Rinsate Collect rinsate as liquid hazardous waste. Decon->Rinsate Rinsate is hazardous Rinsate->LiqContainer

Waste Management Workflow for 2-(2-tert-Butyl-phenoxy)-ethanol.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance.

3.1. Protocol for Liquid Waste Disposal

  • Designate a Waste Container: Select a properly labeled hazardous waste container designated for halogen-free organic solvent waste. Ensure it is compatible with all components of the waste stream.

  • Transfer Waste: Carefully pour the liquid waste containing 2-(2-tert-Butyl-phenoxy)-ethanol into the designated container using a funnel to prevent spills.

  • Secure Container: Tightly seal the container cap after adding the waste.

  • Store Appropriately: Store the sealed container in a designated satellite accumulation area within your laboratory, away from incompatible materials like strong oxidizing agents.[3]

3.2. Protocol for Contaminated Solid Waste Disposal

  • Collect Solids: Place all contaminated solid items (gloves, wipes, absorbent pads) directly into a designated solid hazardous waste container, typically a lined drum or a puncture-resistant pail.

  • Avoid Mixing: Do not dispose of any free liquids in the solid waste container.

  • Seal and Store: Once the container is full, securely seal it, ensure the label is complete, and move it to the satellite accumulation area.

3.3. Protocol for Empty Container Decontamination Empty containers that held pure 2-(2-tert-Butyl-phenoxy)-ethanol must be treated as hazardous waste unless properly decontaminated.[7]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, each rinse must be collected and disposed of as liquid hazardous waste by adding it to your designated liquid waste container.[6][7]

  • Deface Label: Completely remove or deface the original product label on the triple-rinsed container.

  • Final Disposal: The decontaminated container can now be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

4.1. Immediate Actions

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Remove Ignition Sources: If the compound is mixed with a flammable solvent, remove all potential sources of ignition.[3][8]

4.2. Spill Containment and Cleanup Protocol

  • Don PPE: Wear the appropriate PPE as outlined in Table 1 before approaching the spill.

  • Contain Spill: Prevent the spread of the liquid by surrounding it with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[5][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb and Collect: Once contained, absorb the spilled material with the inert absorbent. Carefully scoop the mixture into a suitable, labeled container for hazardous waste disposal.[8][10]

  • Clean Area: Wipe the spill area with a cloth or sponge and a suitable solvent. Dispose of all cleaning materials as contaminated solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following institutional procedures.

The responsible disposal of 2-(2-tert-Butyl-phenoxy)-ethanol is a fundamental aspect of laboratory safety and environmental compliance. By understanding the chemical's hazards, implementing rigorous waste segregation and labeling practices, and adhering to the detailed disposal and spill-cleanup protocols outlined in this guide, researchers can effectively minimize risks. This commitment to meticulous waste management not only protects individuals and the environment but also reinforces the culture of safety and scientific integrity that is paramount in our field. Always consult your institution's specific waste disposal guidelines and your state and federal regulations to ensure full compliance.[9][11]

References

  • Integra Chemical Company. 2-(2-butoxyethoxy)ethanol Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Phenoxyethanol. [Link]

  • Acme-Hardesty. Phenoxyethanol Safety Data Sheet. [Link]

  • Office of Research, University of Southern California. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]

  • Carl ROTH. Safety Data Sheet: 2,4-Di-tert-butylphenol. [Link]

  • Multichem. PHENOXYETHANOL Safety Data Sheet. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Phenoxyethanol Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Link]

  • Chemical Check. Safety data sheet: Bremsfluessigkeit DOT 4. [Link]

  • PubMed. Removal of bisphenol A and 2,4-Di-tert-butylphenol from landfill leachate using plant-based coagulant. [Link]

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Rust-Oleum. Safety Data Sheet. [Link]

  • OSPAR Commission. 2,4,6–tri-tert-butylphenol1. [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

  • Government of Canada. Risk Management Scope for Certain Substituted Phenols. [Link]

  • U.S. Environmental Protection Agency. Method 528 - Determination of Phenols in Drinking Water. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-tert-Butyl-phenoxy)-ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-tert-Butyl-phenoxy)-ethanol
© Copyright 2026 BenchChem. All Rights Reserved.